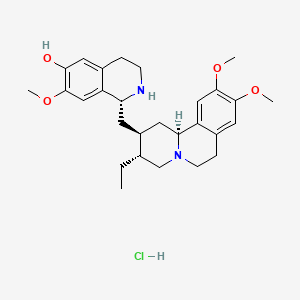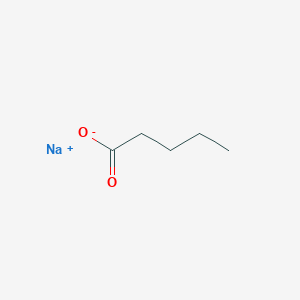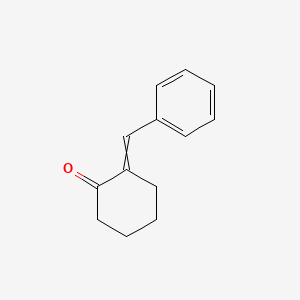
2-Benzylidenecyclohexanone
Descripción general
Descripción
2-Benzylidenecyclohexanone is a useful research compound. Its molecular formula is C13H14O and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzylidenecyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzylidenecyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Synthesis Methods
Substituted benzylidenecyclohexanone derivatives have been synthesized using microwave-assisted organic synthesis (MAOS), offering a rapid and simple approach for producing these compounds with broad bioactivity. The method involves mixing cyclohexanone with 4-hydroxybenzaldehyde under acidic conditions and microwave exposure, resulting in a high-yield brownish purple powder. The novel compound synthesized was confirmed as 4-((E)-((1E,3’E)-3’-(4-hydroxybenzylidene)-2’-oxo-[1,1’-bi(cyclohexylidene)]-2,5-dienylidene-4-ylidene) methoxy)benzaldehyde, characterized using gas chromatography and NMR spectrophotometry (Handayani, Budimarwanti, & Haryadi, 2017).
Chemical Reactions and Derivative Synthesis
Research has delved into the synthesis of 2-Benzylcyclohexylamine through a three-step process starting from 2-benzylidenecyclohexanone. The process involves an Aldol Reaction for initial synthesis, followed by catalytic reduction and reductive amination, achieving an overall yield of 77.8%. The synthesis process's parameters, such as reactant molar ratios, reaction temperatures, and catalyst dosages, have been explored for optimization (Xiao-bin, 2009).
Therapeutic Potential and Biological Activity
Potential in Cognitive Disease Treatment
A series of 2-benzoyl-6-benzylidenecyclohexanone analogs were synthesized and evaluated for their cholinesterase inhibition activity. Four compounds demonstrated significant inhibition on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential therapeutic efficacy for cognitive diseases like Alzheimer's. The study emphasized the role of a long-chain heterocyclic structure in enzyme inhibition and highlighted the potential of these compounds to cross the blood-brain barrier (Leong et al., 2016).
Antioxidant and Anti-inflammatory Properties
Twenty-four 2-benzoyl-6-benzylidenecyclohexanone analogs were synthesized and assessed for nitric oxide inhibitory and antioxidant activity. Six compounds exhibited significant NO inhibitory activity, with compound 10 showing the highest activity. Furthermore, two compounds displayed antioxidant activity in DPPH scavenging and FRAP analyses. The study highlighted the importance of the 3,4-dihydroxylphenyl ring for the bioactivities of these analogs, suggesting that certain compounds, like compound 10, may serve as potential anti-inflammatory agents (Leong et al., 2015).
Molecular Structure and Analysis
Structural Elucidation and Mechanisms
The reactivity of 2,6-dibenzylidenecyclohexanone derivatives was studied under high-temperature water conditions, demonstrating a tendency for retro-Claisen–Schmidt processes. The study revealed how hydrolytic attack at the benzylic position can lead to the formation of a 2-benzylidenecyclohexanone derivative and the liberation of an aryl aldehyde. It was noted that dienones with substituted electron-withdrawing or -donating groups were more susceptible to hydrolysis compared to the parent compound (Bi et al., 2006).
Vibrational Analysis and Molecular Computation
The vibrational analysis of 2,6‐bis(p‐methyl benzylidene cyclohexanone) was performed using NIR FT‐Raman and FT‐IR spectroscopy. The study employed ab initio molecular computations at the HF/6‐31G(d) level to derive equilibrium geometry, vibrational wavenumbers, intensities, and first hyperpolarizability. The findings indicated a change in the cyclohexanone ring chair form due to orbital overlap and highlighted the impact of non-bonded hydrogen on steric repulsion (Amalanathan et al., 2008).
Propiedades
IUPAC Name |
2-benzylidenecyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDPHYIZVFJQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CC2=CC=CC=C2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311350 | |
| Record name | 2-Benzylidenecyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylidenecyclohexanone | |
CAS RN |
5682-83-7 | |
| Record name | 2-Benzylidenecyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5682-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylidenecyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylidenecyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


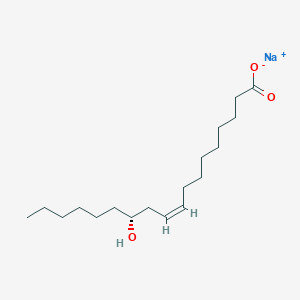


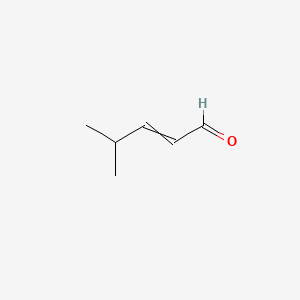
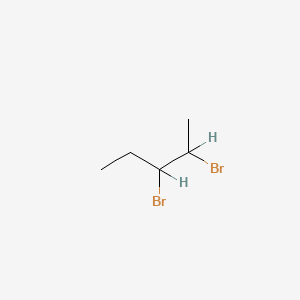
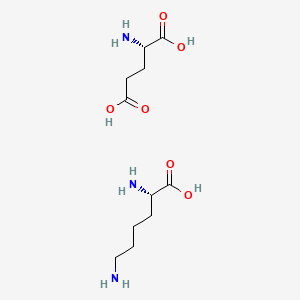
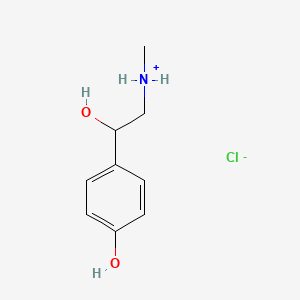
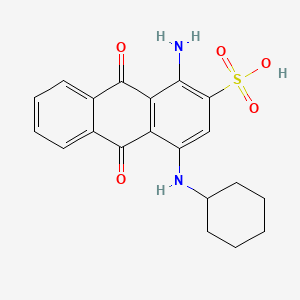
![N,N''-Bis[4-chlorophenylamino(imino)methyl]-1,4-piperazinebiscarbimide amide](/img/structure/B7822345.png)

